
Prostaglandin E2-biotin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prostaglandin E2-biotin is a conjugated compound that combines prostaglandin E2, a biologically active lipid mediator, with biotin, a vitamin that is essential for various metabolic processes. Prostaglandin E2 is known for its role in inflammation, immune responses, and regulation of various physiological functions. The biotinylation of prostaglandin E2 enhances its utility in biochemical assays and research applications, allowing for easier detection and quantification.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of prostaglandin E2-biotin typically involves the conjugation of prostaglandin E2 with a biotin derivative. One common method is to use biotinylated reagents that can react with the carboxyl group of prostaglandin E2. The reaction is often carried out in the presence of coupling agents such as N-hydroxysuccinimide (NHS) and carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions to preserve the biological activity of prostaglandin E2 .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes the preparation of prostaglandin E2 and biotin derivatives, followed by their conjugation using optimized reaction conditions. Purification steps such as chromatography are employed to isolate the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Prostaglandin E2-biotin can undergo various chemical reactions, including:
Oxidation: Prostaglandin E2 can be oxidized to form different prostaglandin derivatives.
Reduction: Reduction reactions can modify the functional groups on prostaglandin E2.
Substitution: Biotinylation itself is a substitution reaction where the biotin moiety replaces a hydrogen atom on prostaglandin E2.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and coupling agents like NHS and EDC. The reactions are typically carried out under controlled temperatures and pH to maintain the integrity of the compound .
Major Products Formed
The major products formed from these reactions include various prostaglandin derivatives and biotinylated prostaglandin E2, which can be used in different biochemical assays and research applications .
Applications De Recherche Scientifique
Prostaglandin E2-biotin has a wide range of scientific research applications:
Chemistry: Used in the study of prostaglandin pathways and their chemical properties.
Biology: Helps in the investigation of cellular processes involving prostaglandin E2, such as inflammation and immune responses.
Medicine: Utilized in the development of diagnostic assays and therapeutic agents targeting prostaglandin pathways.
Industry: Employed in the production of biochemical kits and reagents for research and diagnostic purposes.
Mécanisme D'action
Prostaglandin E2-biotin exerts its effects by binding to specific prostaglandin E2 receptors, such as EP1, EP2, EP3, and EP4. These receptors are coupled to different G-proteins, leading to the activation of various intracellular signaling pathways. The binding of prostaglandin E2 to its receptors can result in the modulation of cyclic AMP levels, calcium mobilization, and activation of protein kinases, ultimately influencing cellular responses such as inflammation, vasodilation, and immune modulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Prostaglandin E1: Another prostaglandin with similar biological activities but different receptor affinities.
Prostaglandin F2α: Known for its role in smooth muscle contraction and different receptor interactions.
Prostaglandin D2: Involved in allergic responses and sleep regulation.
Uniqueness
Prostaglandin E2-biotin is unique due to its biotinylation, which allows for easy detection and quantification in biochemical assays. This modification enhances its utility in research applications, making it a valuable tool for studying prostaglandin pathways and their physiological effects .
Propriétés
Formule moléculaire |
C35H58N4O6S |
|---|---|
Poids moléculaire |
662.9 g/mol |
Nom IUPAC |
(Z)-N-[5-[5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]pentyl]-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enamide |
InChI |
InChI=1S/C35H58N4O6S/c1-2-3-7-14-25(40)19-20-27-26(29(41)23-30(27)42)15-8-4-5-9-17-32(43)36-21-12-6-13-22-37-33(44)18-11-10-16-31-34-28(24-46-31)38-35(45)39-34/h4,8,19-20,25-28,30-31,34,40,42H,2-3,5-7,9-18,21-24H2,1H3,(H,36,43)(H,37,44)(H2,38,39,45)/b8-4-,20-19+/t25-,26+,27+,28-,30+,31+,34-/m0/s1 |
Clé InChI |
PREZBUUQJJPPFV-VTPUZKRBSA-N |
SMILES isomérique |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)NCCCCCNC(=O)CCCC[C@@H]2[C@@H]3[C@H](CS2)NC(=O)N3)O)O |
SMILES canonique |
CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)NCCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


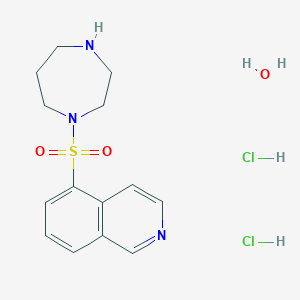
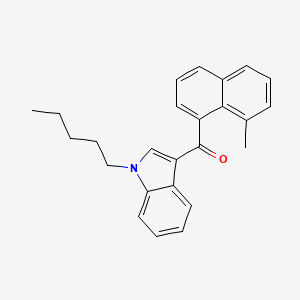

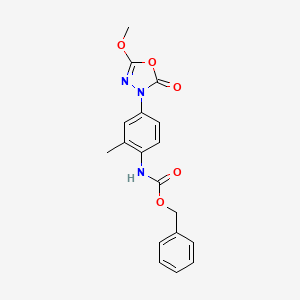
![[(2S)-oxiran-2-yl]methyl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate](/img/structure/B10767142.png)
![(1S,5'R,6R,6'R,7S,8R,10S,11S,12R,14S,15R,16S,22S,25R,27R,28R,29S)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2S)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,3',9,13-tetrone](/img/structure/B10767149.png)
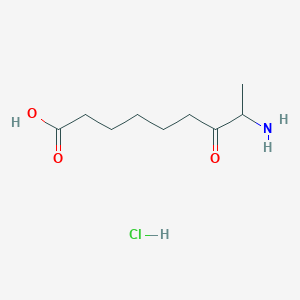

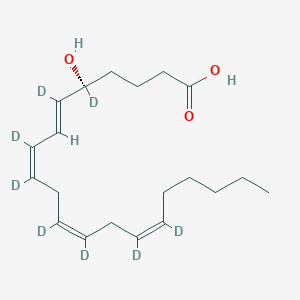
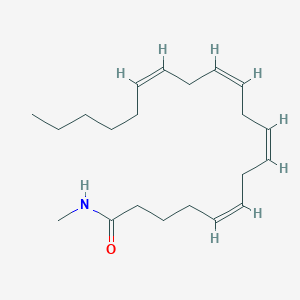
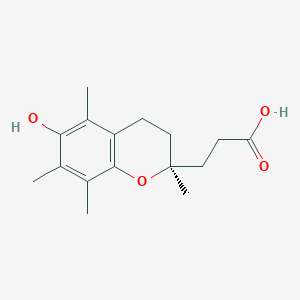
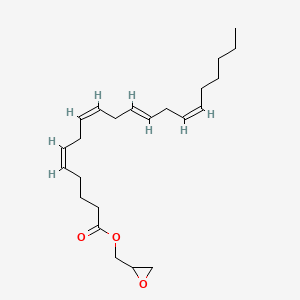

![(Z)-N-[2,6-di(propan-2-yl)phenyl]octadec-9-enamide](/img/structure/B10767187.png)
